Cas no 16220-58-9 (Benzenamine,N-(3-chlorophenyl)-2,4-dinitro-)
16220-58-9 structure
Product Name:Benzenamine,N-(3-chlorophenyl)-2,4-dinitro-
CAS-nummer:16220-58-9
MF:C12H8ClN3O4
MW:293.662621498108
CID:209920
PubChem ID:27757
Update Time:2025-04-19
Benzenamine,N-(3-chlorophenyl)-2,4-dinitro- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine,N-(3-chlorophenyl)-2,4-dinitro-
- N-(3-chlorophenyl)-2,4-dinitroaniline
- (3-chloro-phenyl)-(2,4-dinitro-phenyl)-amine
- (3-Chlor-phenyl)-(2,4-dinitro-phenyl)-amin
- 2,4-Dinitro-3'-chlor-diphenylamin
- 2,4-dinitro-3'-chloro diphenylamine
- 3'-Chlor-2.4-dinitro-diphenylamin
- 3-Chlorphenyl-2,4-dinitrophenylamin
- AC1L1DW7
- AC1Q1X4V
- AE-641
- AG-E-12009
- Chloro -3'-dinitro-2.4-diphenylamin
- CTK4D1140
- NSC157494
- 16220-58-9
- MFCD00024388
- NSC-157494
- AKOS000285979
- 3'-CHLORO-2,4-DINITRODIPHENYLAMINE
- AE-641/30076007
- DTXSID70167331
- Benzenamine, N-(3-chlorophenyl)-2,4-dinitro-
- NSC 157494
- N-(3-CHLOROPHENYL)-2,4-DINITROBENZENAMINE
-
- Inchi: 1S/C12H8ClN3O4/c13-8-2-1-3-9(6-8)14-11-5-4-10(15(17)18)7-12(11)16(19)20/h1-7,14H
- InChI-sleutel: YLMKHXBXDKWQSO-UHFFFAOYSA-N
- LACHT: ClC1=CC=CC(=C1)NC1C=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-]
Berekende eigenschappen
- Exacte massa: 293.02044
- Monoisotopische massa: 293.020333
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 2
- Complexiteit: 371
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.4
- Topologisch pooloppervlak: 104
Experimentele eigenschappen
- Dichtheid: 1.536
- Kookpunt: 431.5°Cat760mmHg
- Vlampunt: 214.8°C
- Brekindex: 1.696
- PSA: 98.31
- LogboekP: 5.01940
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